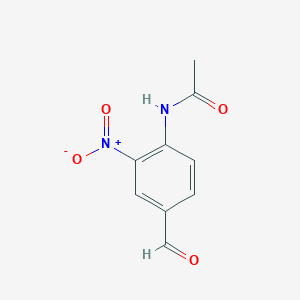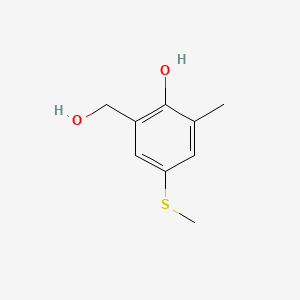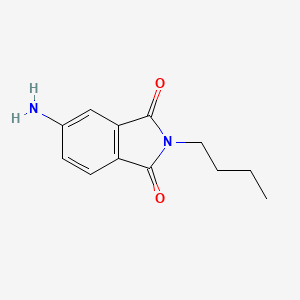
4-氨基-N-丁基邻苯二甲酰亚胺
描述
Synthesis Analysis
The synthesis of 4-amino substituted phthalimides, which includes 4-amino-N-butylphthalimide, has been described in the literature . The process involves an atom-efficient one-step synthesis that tolerates a wide range of substituents and yields 4-amino substituted phthalimides in good to excellent yields .Molecular Structure Analysis
The molecular structure of 4-amino-N-butylphthalimide is similar to other amines, with the nitrogen atom being sp3-hybridized . The three substituents occupy three corners of a regular tetrahedron, with the lone pair of electrons occupying the fourth corner .科学研究应用
神经保护潜力在神经系统疾病中的应用
4-氨基-N-丁基邻苯二甲酰亚胺衍生物,如3-N-丁基邻苯二甲酰亚胺(NBP),在缺血性中风和退行性疾病的治疗中表现出显著的神经保护作用。NBP最初是从芹菜(Apium graveolens Linn.)的种子中分离出来的,已经证明对多种机制具有多方面的作用,包括减少氧化应激、线粒体功能障碍、细胞凋亡和炎症。其结构可进行修改,表明其在各种神经系统疾病治疗中作为新治疗方法的基础的潜力。这突显了该化合物在推动神经保护策略(Abdoulaye & Guo, 2016)中的作用。
肽研究的进展
4-氨基-N-丁基邻苯二甲酰亚胺衍生物在肽研究中发挥了重要作用,特别是在肽合成和结构研究中。例如,顺磁氨基酸2,2,6,6-四甲基-N-氧基-4-氨基-4-羧酸(TOAC)已被用作肽中的自旋标记探针,有助于分析主干动力学、二级结构和肽-膜相互作用。这凸显了该化合物在了解肽行为和功能的分子水平(Schreier et al., 2012)上的实用性。
在癌症治疗中的作用
包括1,8-萘酰亚胺衍生物在内的萘酰亚胺家族通过DNA插入表现出强大的抗癌特性。萘酰亚胺结构的修改影响其与DNA的结合能力,表明这是开发新的抗肿瘤药物的一个有前途的途径。这些衍生物展示了药物设计中结构适应性的重要性,为癌症治疗的分子机制提供了见解,并为创造更有效的治疗方法(Tandon et al., 2017)提供了潜力。
属性
IUPAC Name |
5-amino-2-butylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-2-3-6-14-11(15)9-5-4-8(13)7-10(9)12(14)16/h4-5,7H,2-3,6,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVCNKOLEMUCHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C1=O)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60316997 | |
| Record name | 4-amino-N-butylphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60316997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-butylphthalimide | |
CAS RN |
68930-97-2 | |
| Record name | NSC309963 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309963 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-amino-N-butylphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60316997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


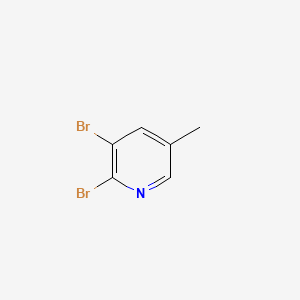

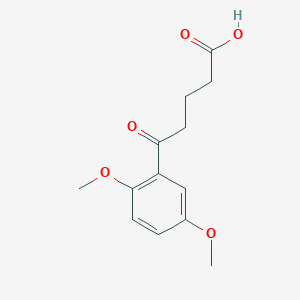
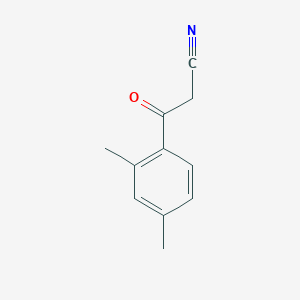
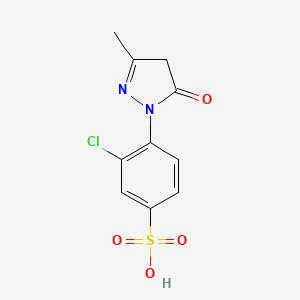
![Methyl benzo[d][1,3]dioxole-4-carboxylate](/img/structure/B1296325.png)
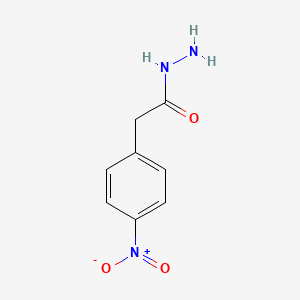
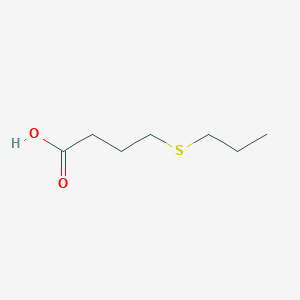
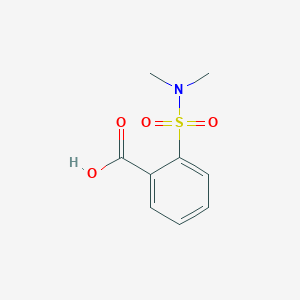
![N-(4'-nitro-[1,1'-biphenyl]-2-yl)acetamide](/img/structure/B1296333.png)

